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Compound of Interest

Compound Name: Crotonophenone

Cat. No.: B1361547

This technical guide provides an in-depth overview of Crotonophenone, a versatile q,3-
unsaturated ketone. It is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource on its nomenclature, physicochemical properties,
synthesis, and key reactions. This guide also explores its potential biological activities through
known signaling pathways associated with its core chemical structure.

Nomenclature and Identification

Crotonophenone is known by a variety of synonyms and alternative names in scientific
literature and chemical databases. The predominantly referenced isomer is the (E)- or trans-
iIsomer due to its greater stability.
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Identifier Type Identifier Reference
Systematic (IUPAC) Name (E)-1-Phenylbut-2-en-1-one

Common Name Crotonophenone [1][2]
Alternative Names 2-Butenophenone [2]

Phenyl propenyl ketone [2]

trans-1-Phenyl-2-buten-1-one [2]

Ethylideneacetophenone [2]
1-Benzoylpropene [2]
Crotonoylbenzene [2]
CAS Number 35845-66-0 ((E)-isomer) [2]

495-41-0 (isomer unspecified) [2]

Molecular Formula C10H100 [11[2]

Molecular Weight 146.19 g/mol [1][2]

FUJZIBCWPIOHHN-
InChl Key [1]
QHHAFSJGSA-N

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for Crotonophenone, compiled from
various chemical databases and spectroscopic analyses.

Physical Properties
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Property Value Reference
Appearance Liquid
Boiling Point 225.7 £ 13.0 °C at 760 mmHg
Density 1.0+ 0.1 g/cm3
Flash Point 86.3+14.8°C
Refractive Index 1.530
Spectroscopic Data
Spectroscopy Type Key Peaks / Signals Reference
Signals for aromatic protons
henyl group), vinylic protons
"HNMR EEute:or?e chp;in), ;,nd IOmethyl s
protons are characteristic.
15C NMR Data available in the PubChem 2]

database.

Infrared (IR)

A prominent band for the C=0
group (conjugated), along with
peaks for C=C stretching and

aromatic C-H bonds.

[1]2]

Mass Spectrometry (MS)

Molecular ion peak
corresponding to the molecular
weight of 146.19 g/mol .

[2]

Experimental Protocols

Crotonophenone is a valuable building block in organic synthesis. The following are

representative protocols for its synthesis and a key reaction.

Synthesis of Crotonophenone via Friedel-Crafts

Acylation
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The Friedel-Crafts acylation provides a direct method for the synthesis of aryl ketones like
Crotonophenone. This protocol is a representative example based on general Friedel-Crafts
procedures.

Reaction: Benzene + Crotonyl chloride — Crotonophenone (in the presence of a Lewis acid
catalyst)

Materials:

e Anhydrous benzene

e Crotonyl chloride

e Anhydrous aluminum chloride (AICI3)

e Anhydrous dichloromethane (DCM) as solvent

» Hydrochloric acid (HCI), concentrated

e Crushed ice

e 5% Sodium hydroxide (NaOH) solution

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle,
separatory funnel, rotary evaporator.

Procedure:

 In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,
and a magnetic stirrer, add anhydrous benzene and anhydrous DCM.

e Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with
stirring.

e From the dropping funnel, add crotonyl chloride dropwise to the stirred mixture. The rate of
addition should be controlled to maintain the reaction temperature.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature. The reaction may be gently heated to reflux to ensure completion
(monitored by TLC).

Upon completion, cool the reaction mixture back to 0°C and quench by carefully pouring it
into a beaker containing a mixture of crushed ice and concentrated HCI.

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the
agueous layer twice with DCM.

Combine the organic layers and wash sequentially with water, 5% NaOH solution, and again
with water until the washings are neutral.

Dry the organic layer over anhydrous MgSOa, filter, and remove the solvent under reduced
pressure using a rotary evaporator to yield the crude product.

The crude Crotonophenone can be purified by vacuum distillation or column
chromatography.

Michael Addition Reaction with Crotonophenone

Crotonophenone is a classic Michael acceptor due to its a,3-unsaturated ketone structure.

This protocol describes a representative Michael addition reaction.

Reaction: Crotonophenone + Michael Donor — 1,4-Adduct (in the presence of a base)

Materials:

Crotonophenone

A suitable Michael donor (e.g., diethyl malonate, nitromethane, or an enolate precursor)

A base catalyst (e.g., sodium ethoxide, sodium hydroxide)

Ethanol (or another suitable solvent)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
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Procedure:

In a round-bottom flask, dissolve the Michael donor in ethanol.
e Add the base catalyst to the solution and stir until it dissolves.
e Add Crotonophenone to the reaction mixture.

o Heat the mixture to reflux with stirring for a specified time, monitoring the reaction progress
by TLC.

« After the reaction is complete, cool the mixture to room temperature and neutralize with a
suitable acid (e.g., dilute HCI).

» The product may precipitate upon cooling or neutralization. If so, it can be collected by
filtration.

« If the product does not precipitate, the solvent can be removed under reduced pressure, and
the residue can be taken up in an organic solvent and washed with water.

e Dry the organic layer, remove the solvent, and purify the product by recrystallization or
column chromatography.

Signaling Pathways and Potential Biological Activity

While specific signaling pathways for Crotonophenone are not extensively documented, its
chemical structure as an a,p-unsaturated ketone (a Michael acceptor) suggests potential
interactions with key cellular signaling pathways that are modulated by similar compounds,
such as chalcones.

The Keapl-Nrf2-ARE Pathway

The Keapl-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[3]
[4] Michael acceptors are known to activate this pathway.[3][4] They can react with cysteine
residues on Keapl, a repressor protein of Nrf2.[3][4] This leads to a conformational change in
Keapl, releasing Nrf2, which can then translocate to the nucleus and activate the transcription
of antioxidant and cytoprotective genes.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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